molecular formula C9H9NO2 B13787904 3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile CAS No. 95529-19-4

3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B13787904
CAS No.: 95529-19-4
M. Wt: 163.17 g/mol
InChI Key: VHCMINBGKYEHSU-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of cyclohexadiene, featuring an acetyl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile typically involves the hydrofunctionalization of 1,3-dienes. One common method is the nickel-catalyzed enantioselective hydrofunctionalization, which allows for the selective addition of functional groups to the diene structure . This process often requires specific reaction conditions, including the use of nickel catalysts, appropriate ligands, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrofunctionalization reactions using transition metal catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-4-oxocyclohexa-1,3-diene-1-carbonitrile.

    Reduction: Formation of 3-acetyl-4-hydroxycyclohexa-1,3-diene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, the hydroxyl group can form hydrogen bonds, while the nitrile group can engage in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness

3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of acetyl, hydroxyl, and nitrile groups in a cyclohexadiene framework makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

95529-19-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h4,12H,2-3H2,1H3

InChI Key

VHCMINBGKYEHSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC(=C1)C#N)O

Origin of Product

United States

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